

# Cost-Benefit Analysis of Fmoc-Val-OH-15N in Modern Research

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## Compound of Interest

Compound Name: Fmoc-Val-OH-15N

Cat. No.: B558007

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For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost with experimental outcome. This guide provides a comprehensive cost-benefit analysis of using  $^{15}\text{N}$ -labeled Fmoc-L-Valine (Fmoc-Val-OH- $^{15}\text{N}$ ) compared to its unlabeled counterpart, Fmoc-Val-OH. The primary value of Fmoc-Val-OH- $^{15}\text{N}$  lies in its application for stable isotope labeling (SIL), a powerful technique for quantitative analysis in proteomics and advanced structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

## Data Presentation: A Quantitative Comparison

The most immediate difference between Fmoc-Val-OH- $^{15}\text{N}$  and its unlabeled alternative is the significant price disparity. This higher cost is directly attributable to the expense of isotopic enrichment. Below is a summary of the costs and key applications.

Table 1: Cost and Application Comparison

Feature	Fmoc-Val-OH- <sup>15</sup> N (Isotopically Labeled)	Fmoc-Val-OH (Unlabeled)
Estimated Price	~\$874.00 / 1g[1]	~ 50.00/25g, 50.00/25g , 80.00 / 100g[2]
Primary Application	Peptide synthesis for NMR studies, quantitative proteomics (e.g., SILAC), and metabolic tracing.[3][4][5]	General-purpose peptide synthesis.[6][7]
Key Benefit	Enables tracking and quantification of peptides and proteins; provides distinct NMR signals for structural analysis. [3][8]	Cost-effective for synthesizing standard peptides not requiring isotopic analysis.
Isotopic Purity	Typically >98 atom % <sup>15</sup> N.[1]	Natural isotopic abundance.

Table 2: Technical Specifications

Specification	Fmoc-Val-OH- <sup>15</sup> N	Fmoc-Val-OH
Molecular Formula	C <sub>20</sub> H <sub>21</sub> ( <sup>15</sup> N)O <sub>4</sub>	C <sub>20</sub> H <sub>21</sub> NO <sub>4</sub>
Molecular Weight	~340.38 g/mol [1]	~339.39 g/mol [9][10]
CAS Number	125700-35-8[1][11]	68858-20-8[6][12][13]

## The Core Benefit: Enabling Advanced Analytical Techniques

The justification for the higher cost of Fmoc-Val-OH-<sup>15</sup>N is its necessity in sophisticated analytical methods that are otherwise impossible with unlabeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nitrogen-15 is a stable isotope with a nuclear spin of  $\frac{1}{2}$ .<sup>[3]</sup> This property is highly advantageous for NMR because it results in narrower line widths and sharper signals compared to the much more abundant but quadrupolar  $^{14}\text{N}$  nucleus.<sup>[3]</sup> When a peptide is synthesized with one or more  $^{15}\text{N}$ -labeled amino acids, these specific nitrogen atoms can be directly observed in NMR experiments. This is invaluable for:

- **Protein Structure Determination:**  $^{15}\text{N}$  labeling is fundamental to multidimensional NMR experiments (like  $^1\text{H}$ - $^{15}\text{N}$  HSQC) that are used to determine the three-dimensional structure of proteins and peptides.<sup>[14]</sup>
- **Studying Molecular Dynamics:** Labeled sites allow researchers to track the movement and interactions of specific residues within a protein, providing insights into its function and flexibility.<sup>[5]</sup>

Mass Spectrometry (MS) and Quantitative Proteomics: In mass spectrometry, the incorporation of  $^{15}\text{N}$  results in a predictable mass shift (+1 Da for each  $^{15}\text{N}$  atom) in the resulting peptide or protein.<sup>[4]</sup> This principle is the foundation of quantitative proteomics techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).<sup>[3]</sup> By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify differences in protein abundance between different cell states.<sup>[15]</sup>

## Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS). The choice between using Fmoc-Val-OH- $^{15}\text{N}$  and Fmoc-Val-OH occurs at the "Amino Acid Coupling" step, depending on the experimental goals.

**Objective:** To synthesize a peptide on a solid support resin.

**Materials:**

- Fmoc-protected amino acids (including either Fmoc-Val-OH- $^{15}\text{N}$  or Fmoc-Val-OH)
- Rink Amide or Wang resin

- Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF
- Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- Activator base: N,N-Diisopropylethylamine (DIPEA)
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Reaction vessel with a frit

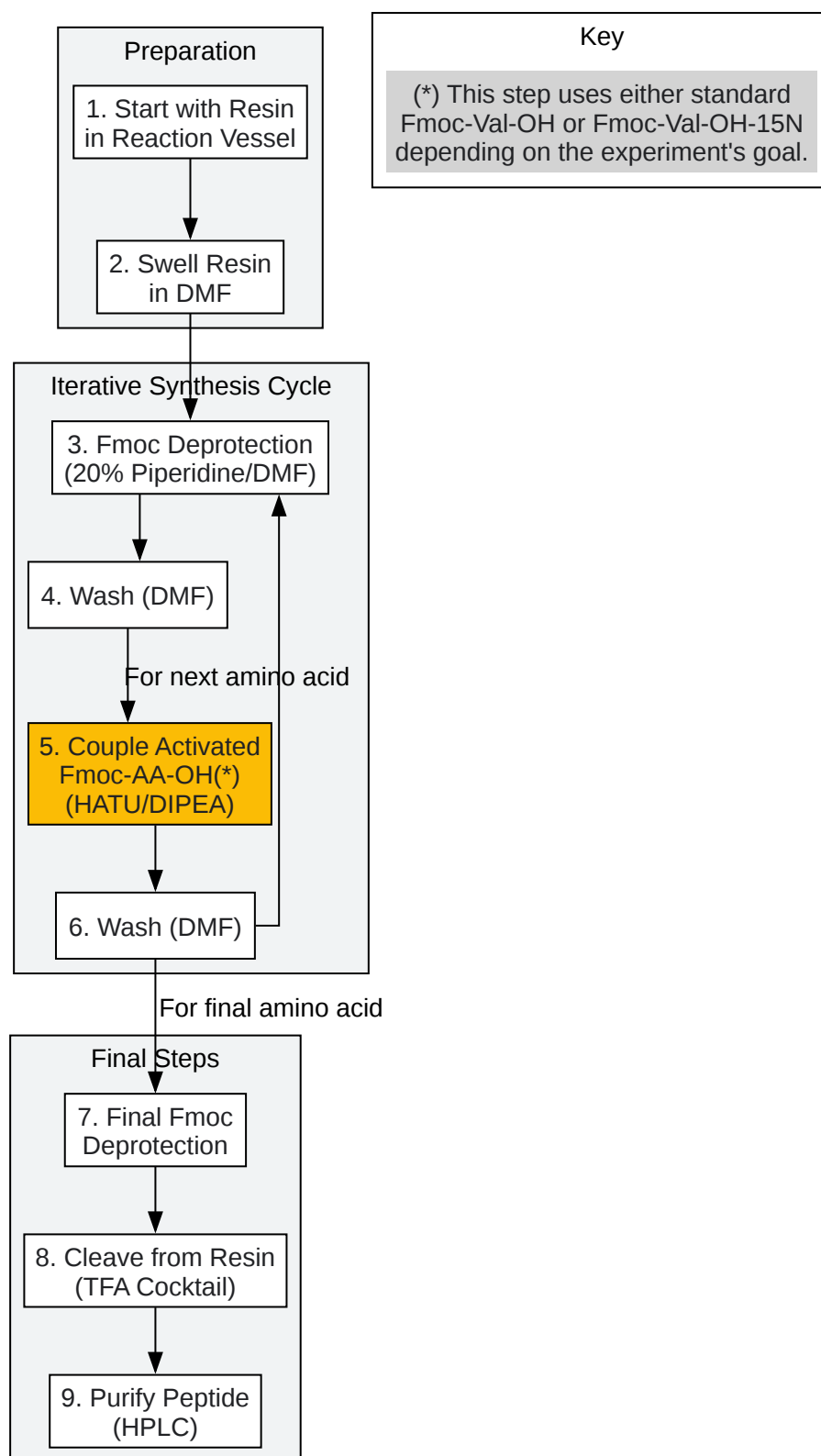
#### Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel. Drain the solvent.[\[16\]](#)
- Fmoc Deprotection:
  - Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
  - Repeat with a second 20% piperidine/DMF treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
  - Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[\[17\]](#)
- Amino Acid Coupling:
  - In a separate vial, dissolve the desired Fmoc-amino acid (e.g., Fmoc-Val-OH-<sup>15</sup>N) (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
  - Add DIPEA (6 eq.) to activate the amino acid.

- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.
- Wash the resin thoroughly with DMF (3-5 times).
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
- Cleavage and Deprotection:
  - Wash the peptide-resin with DCM and dry it under vacuum.
  - Add the cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[\[16\]](#)
  - Filter the resin and collect the filtrate containing the peptide.
  - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  - Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
- Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

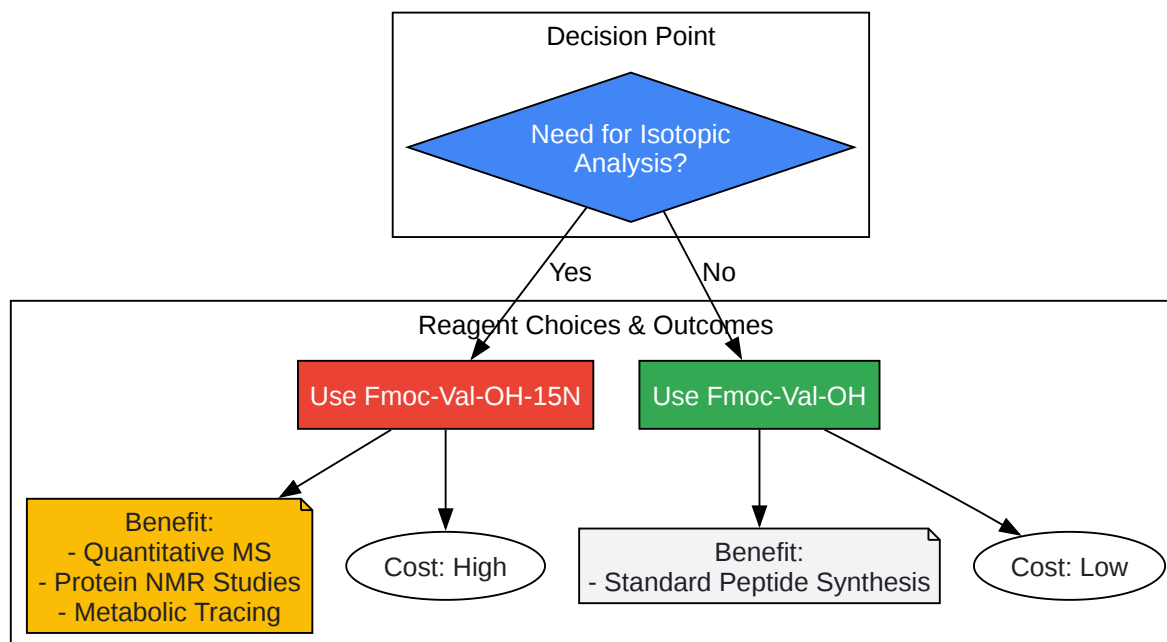
## Visualizations

The following diagrams illustrate the core workflow of the experimental process where Fmoc-Val-OH-<sup>15</sup>N is utilized.



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Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS).



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Caption: Logical flow for choosing between labeled and unlabeled reagents.

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